molecular formula C15H17ClN4O4 B397189 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide CAS No. 957033-00-0

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No. B397189
CAS RN: 957033-00-0
M. Wt: 352.77g/mol
InChI Key: KZUFGAZGTZPVIM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Anticonvulsant Activity : Compounds with structural similarities, including various substituents such as methoxyl, methyl, nitro, and chloro groups, have been synthesized and evaluated for their anticonvulsant activity. The most active compound identified was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of such chemicals in developing anticonvulsant therapies (Aktürk et al., 2002).

  • Regiospecific Synthesis and X-ray Analysis : The regiospecific synthesis of related compounds and their structural determination through single-crystal X-ray analysis demonstrate the importance of accurate structural characterization in the development of chemical entities. Such analyses are crucial for understanding the compound's interactions and potential applications (Kumarasinghe et al., 2009).

Biological Activities

  • Antimicrobial and Analgesic Activities : The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety and their evaluation for anti-inflammatory, analgesic, and antipyretic activities. This research indicates the potential of such compounds in developing new therapeutic agents with multiple biological activities (Antre et al., 2011).

  • Antidepressant Activities : The development and evaluation of 3,5-diphenyl-2-pyrazoline derivatives for antidepressant activities reveal the potential psychiatric applications of related compounds. The study found that specific substituents on the phenyl ring could increase antidepressant activity, suggesting a pathway for the development of new antidepressant drugs (Palaska et al., 2001).

  • Antibacterial Activity : Research into the synthesis and characterization of [1,3,4]oxadiazoles with a pyrazole moiety indicates significant antibacterial activity against various bacterial strains. This suggests the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Rai et al., 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4/c1-8-14(20(22)23)9(2)19(18-8)10(3)15(21)17-12-7-11(16)5-6-13(12)24-4/h5-7,10H,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUFGAZGTZPVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

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